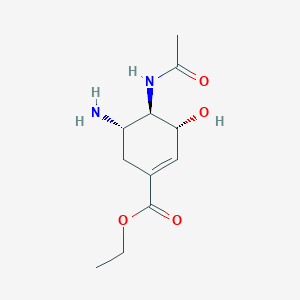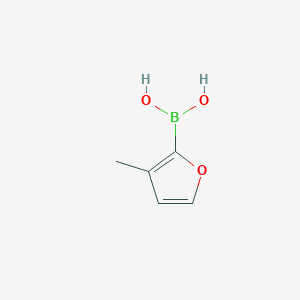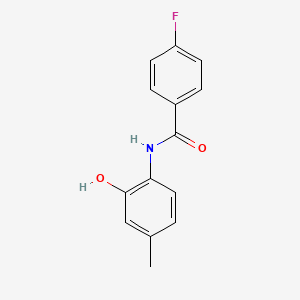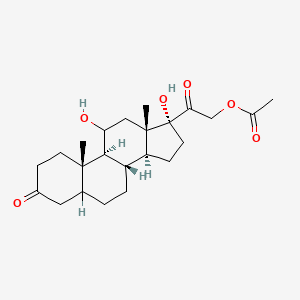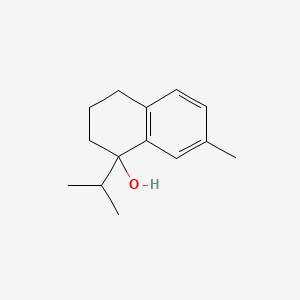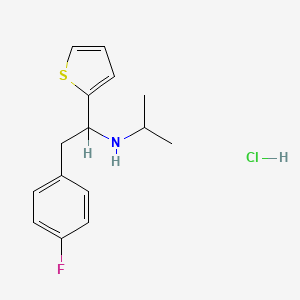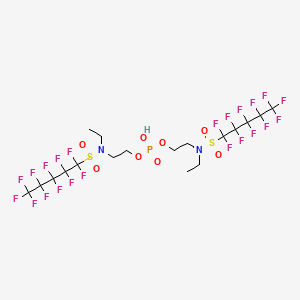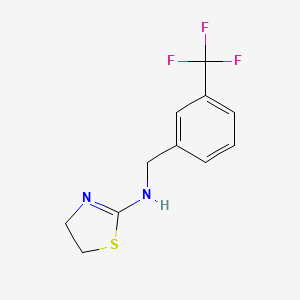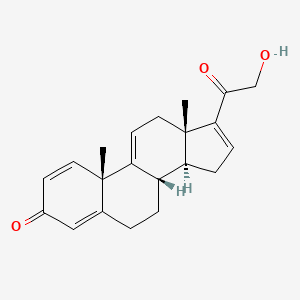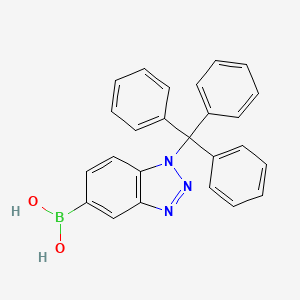
Lauroside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lauroside D typically involves the extraction of the compound from the leaves of Laurus nobilis. The primary method used is hydrodistillation, where powdered dried leaves are subjected to distillation to separate the essential oils, which contain this compound . Other techniques, such as solvent extraction and chromatography, can also be employed to isolate and purify the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The leaves of Laurus nobilis are harvested, dried, and then subjected to hydrodistillation or solvent extraction. The resulting extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lauroside D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogens or other nucleophiles under specific conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with altered biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Lauroside D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with specific enzymes and receptors involved in these processes, leading to its observed biological activities .
Comparison with Similar Compounds
Lauroside D is part of a group of compounds known as megastigmane glucosides. Similar compounds include Lauroside A, Lauroside B, and Lauroside E. These compounds share a common structural framework but differ in their specific functional groups and biological activities . This compound is unique due to its specific configuration and the presence of certain functional groups that contribute to its distinct biological properties .
Conclusion
This compound is a compound of significant interest due to its diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable compound for studies in chemistry, biology, medicine, and industry. Further research is needed to fully understand its potential and to explore new applications for this intriguing compound.
Properties
Molecular Formula |
C19H34O8 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E,2S)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-17,20-25H,7-9H2,1-4H3/b6-5+/t10-,11+,12+,13-,14-,15+,16-,17-,19-/m1/s1 |
InChI Key |
MRPDHXXPDCVBPQ-BBGWOQPJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C)O |
Canonical SMILES |
CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


